molecular formula C5H12ClNO B6273636 (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride CAS No. 2763741-19-9

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Cat. No. B6273636
CAS RN: 2763741-19-9
M. Wt: 137.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Aminomethyl)cyclobutan-1-ol hydrochloride, also known as (1R,2R)-AMCB-HCl, is an organic compound that has a variety of applications in the scientific research field. It is a colorless crystalline solid that is soluble in water, alcohol, and other organic solvents. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of amino acids, and as a substrate for the study of enzyme kinetics. This compound is also used in the production of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

(1R,2R)-AMCB-HCl has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of amino acids, as a catalyst in the synthesis of pharmaceuticals and other products, and as a substrate for the study of enzyme kinetics. It has also been used in the production of fluorescent dyes and as a scavenger for free radicals.

Mechanism of Action

The mechanism of action of (1R,2R)-AMCB-HCl is not fully understood. However, it is believed that the compound acts as a proton donor, allowing for the formation of new chemical bonds. It is also believed to be involved in the formation of hydrogen bonds and other interactions between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-AMCB-HCl have not been studied in detail. However, it is believed to be non-toxic and non-irritating. It is also believed to have low bioaccumulation potential, meaning that it is not likely to accumulate in the body over time.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2R)-AMCB-HCl in laboratory experiments include its low cost, its availability, and its compatibility with a variety of solvents. It is also relatively easy to synthesize and can be stored for long periods of time.
However, there are some limitations to using (1R,2R)-AMCB-HCl in laboratory experiments. It is not as stable as other compounds, and it can be difficult to purify after synthesis. It is also not as soluble in some solvents as other compounds.

Future Directions

There are many possible future directions for the use of (1R,2R)-AMCB-HCl. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the production of fluorescent dyes and as a scavenger for free radicals. Additionally, it could be used in the study of enzyme kinetics and in the production of pharmaceuticals and other products. Finally, further research could be done to better understand the biochemical and physiological effects of (1R,2R)-AMCB-HCl.

Synthesis Methods

The synthesis of (1R,2R)-AMCB-HCl involves a two-step process. The first step is the reaction of 2-aminomethylcyclobutanol with hydrochloric acid. This reaction produces the desired product, (1R,2R)-AMCB-HCl, as well as water and other byproducts. The second step is the purification of the product by recrystallization. The product is then dried and stored for future use.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "Cyclobutanone", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is then treated with hydrochloric acid to form the final product, (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride." ] }

CAS RN

2763741-19-9

Product Name

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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